N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a structurally complex molecule featuring:
- A 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group.
- A 5-methyl-1,3,4-thiadiazol-2-yl moiety as an amino substituent.
The compound’s design integrates motifs from carbonic anhydrase inhibitors (e.g., acetazolamide derivatives) and morpholine-containing pharmacophores, suggesting applications in anticancer or enzyme-targeted therapies .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O5S4/c1-11-21-22-16(32-11)19-14(26)10-31-18-24-23-17(33-18)20-15(27)12-2-4-13(5-3-12)34(28,29)25-6-8-30-9-7-25/h2-5H,6-10H2,1H3,(H,19,22,26)(H,20,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLFEECTEDRQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Below is a detailed exploration of its biological activity based on recent studies.
1. Anticancer Activity
The anticancer properties of various thiadiazole derivatives have been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : A study evaluated several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among these, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated promising cytotoxic activity with IC50 values of 0.084 ± 0.020 mmol L–1 for MCF-7 and 0.034 ± 0.008 mmol L–1 for A549 cells, outperforming cisplatin in selectivity towards cancer cells .
| Compound Name | Cell Line | IC50 (mmol/L) |
|---|---|---|
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | 0.084 ± 0.020 |
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 | 0.034 ± 0.008 |
The mechanism by which thiadiazole derivatives exert their anticancer effects may involve multiple pathways:
- Aromatase Inhibition : The aforementioned study also highlighted the aromatase inhibitory activity of compound 4y on the MCF-7 cell line with an IC50 of 0.062 ± 0.004 mmol L–1 . This suggests a potential mechanism by which these compounds can inhibit estrogen-dependent tumor growth.
3. Antimicrobial Activity
Thiadiazole derivatives are not limited to anticancer applications; they also exhibit notable antimicrobial properties:
- Comparative Studies : Compounds from the thiadiazole class showed comparable antimicrobial activity to standard antibiotics like ciprofloxacin and griseofulvin . This broad-spectrum antimicrobial potential is significant for developing new therapeutic agents.
4. Structure–Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are influenced by their structural components:
- SAR Insights : The presence of specific substituents on the thiadiazole ring can enhance biological activity. For instance, modifications at the para-position of the benzamide ring significantly affect binding affinity to adenosine receptors . This highlights the importance of molecular design in developing effective therapeutic agents.
5. Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with thiadiazole derivatives:
Case Study: Cytotoxicity and Selectivity
A comprehensive evaluation was conducted on various thiadiazole derivatives focusing on their cytotoxic effects against cancer cell lines while assessing selectivity against non-cancerous cells (NIH3T3). The findings revealed that certain derivatives exhibited high selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Case Study: Antimicrobial Efficacy
Research demonstrated that specific thiadiazole compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. These findings suggest a promising avenue for developing new antibiotics based on thiadiazole scaffolds .
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies : A study evaluated several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The following table summarizes the findings:
| Compound Name | Cell Line | IC50 (mmol/L) |
|---|---|---|
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | 0.084 ± 0.020 |
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 | 0.034 ± 0.008 |
The mechanism by which these compounds exert their anticancer effects may involve multiple pathways including aromatase inhibition. For instance, compound 4y demonstrated an IC50 of 0.062 ± 0.004 mmol/L on the MCF-7 cell line.
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives also exhibit notable antimicrobial activity:
Comparative Studies : Thiadiazole compounds showed comparable antimicrobial activity to standard antibiotics like ciprofloxacin and griseofulvin. This broad-spectrum antimicrobial potential is significant for developing new therapeutic agents.
Structure–Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are influenced by their structural components:
SAR Insights : The presence of specific substituents on the thiadiazole ring can enhance biological activity. For example, modifications at the para-position of the benzamide ring significantly affect binding affinity to adenosine receptors.
Case Study: Cytotoxicity and Selectivity
A comprehensive evaluation was conducted on various thiadiazole derivatives focusing on their cytotoxic effects against cancer cell lines while assessing selectivity against non-cancerous cells (NIH3T3). The findings revealed that certain derivatives exhibited high selectivity towards cancer cells while maintaining low toxicity towards normal cells.
Case Study: Antimicrobial Efficacy
Research demonstrated that specific thiadiazole compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. These findings suggest a promising avenue for developing new antibiotics based on thiadiazole scaffolds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its unique substituents. Key comparisons include:
Table 1: Structural Comparison with Analogues
| Compound Class/Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | Morpholinosulfonyl, 5-methyl-thiadiazolyl | Anticancer (inferred) | [1, 11] |
| Acetazolamide Derivatives (4a–g, 9a–j) | 1,3,4-Thiadiazole | Benzoyl, arylidene amino, sulfonamide | Anticancer, antimitotic | [1, 3] |
| Morpholine-Thiazoles (6a,b, 11) | Thiazole/Imidazole | Morpholin-4-yl, R-benzyl | Anticancer (NCI screening) | [6, 11] |
| 1,2,4-Triazoles (7–9) | 1,2,4-Triazole | Difluorophenyl, sulfonylphenyl | Antioxidant, enzyme inhibition | [4] |
| Piperidine-Thiadiazoles (7a–7l) | 1,3,4-Thiadiazole | Piperidinyl, benzamide | Acetylcholinesterase inhibition | [7] |
- Morpholinosulfonyl Group: This group in the target compound and morpholine-thiazoles () enhances solubility and bioavailability compared to benzoyl or arylidene substituents in acetazolamide derivatives .
- Thioether Linkage : The thioether in the target compound mirrors sulfur-containing linkages in 1,2,4-triazoles (), which stabilize tautomeric forms and improve metabolic resistance .
Table 3: Activity Comparison
| Compound Class | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Acetazolamide Derivatives | MTT assay (anticancer) | IC₅₀: 8–20 µM (HepG2 cells) | [1] |
| Morpholine-Thiazoles | NCI DTP screening | Growth inhibition: 60–80% (leukemia lines) | [11] |
| 1,2,4-Triazoles | DPPH radical scavenging | EC₅₀: 12–35 µM | [4] |
| Target Compound (inferred) | N/A | Predicted superior solubility and binding vs. benzoyl derivatives | [1, 11] |
- Anticancer Potential: The morpholinosulfonyl group in the target compound may improve membrane permeability compared to acetazolamide derivatives, aligning with NCI results for morpholine-thiazoles .
- Antioxidant Activity : Unlike 1,2,4-triazoles (), the target compound’s thiadiazole core prioritizes enzyme inhibition over radical scavenging .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling a morpholinosulfonylbenzamide core to functionalized thiadiazole derivatives. Key steps include:
- Thioether formation : Reacting a thiol-containing thiadiazole intermediate with a chloroacetylated precursor under inert conditions (e.g., N₂ atmosphere) .
- Amidation : Using coupling agents like EDCI/HOBt to attach the morpholinosulfonylbenzamide moiety .
Critical parameters: - Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .
- Temperature control : Maintain 0–5°C during thioether formation to prevent side reactions .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and morpholinosulfonyl groups (e.g., δ 3.6–3.8 ppm for morpholine protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 567.12) .
- HPLC : Quantifies purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: What biological activities have been reported for this compound, and what are the proposed mechanisms?
Answer:
- Anticancer activity : IC₅₀ values of 0.8–5.2 µM against leukemia (K562) and breast cancer (MCF-7) cell lines via pro-apoptotic pathways (caspase-3/7 activation) .
- Enzyme inhibition : Targets tyrosine kinases (e.g., EGFR, IC₅₀ = 1.3 µM) and topoisomerase II, disrupting DNA replication .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC = 16 µg/mL) due to thiadiazole-mediated membrane disruption .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent variation : Synthesize analogs with:
- Thiadiazole modifications : Replace methyl with ethyl/benzyl groups to alter lipophilicity .
- Sulfonyl group tuning : Substitute morpholine with piperazine or thiomorpholine to modulate target affinity .
- Biological testing : Screen analogs in dose-response assays (0.1–100 µM) across cancer cell lines and enzymatic targets .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to EGFR or DNA gyrase .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) for comparability .
- Control variables : Validate compound stability in DMSO stocks (e.g., NMR monitoring for degradation) .
- Target validation : Employ siRNA knockdowns or CRISPR-edited cells to confirm on-target effects .
Advanced: What computational strategies are effective for predicting metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME to assess CYP450 metabolism (e.g., CYP3A4 liability due to morpholine) and BBB permeability .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity (e.g., structural alerts for thiadiazole-related reactive metabolites) .
- MD simulations : Analyze binding persistence to off-targets (e.g., hERG channel) over 100-ns trajectories .
Advanced: How can aqueous solubility be improved without compromising target affinity?
Answer:
- Prodrug design : Introduce phosphate esters at the benzamide carbonyl group for pH-dependent solubility .
- Cocrystallization : Use succinic acid or lysine as coformers to enhance solubility by 10–20× while maintaining crystallinity .
- PEGylation : Attach polyethylene glycol (PEG-500) to the thiadiazole sulfur via a cleavable linker .
Advanced: What methods validate the compound’s molecular targets in cellular environments?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein denaturation shifts (∆Tₘ ≥ 2°C) .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 468 kinases (Eurofins) to identify off-target inhibition .
Advanced: What is the role of the morpholinosulfonyl group in target selectivity and pharmacokinetics?
Answer:
- Selectivity : The sulfonyl group forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M), reducing off-target effects .
- Pharmacokinetics : Morpholine enhances solubility (logP reduction by 0.5–1.0) and prolongs half-life (t₁/₂ = 4.2 h in mice) via metabolic resistance .
Advanced: How can structure-based drug design (SBDD) develop analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- Descriptor optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) via fragment replacement (e.g., replace benzamide with indole) .
- P-glycoprotein evasion : Introduce halogen substituents (e.g., fluorine) to minimize efflux transporter recognition .
- In silico BBB prediction : Apply the BBB score algorithm in MOE to prioritize analogs with predicted permeability >0.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
